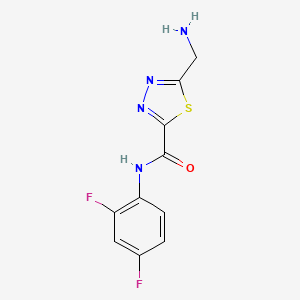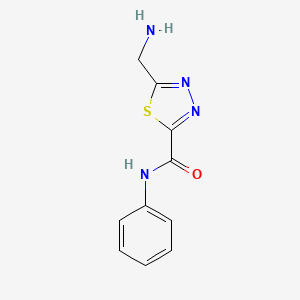
2-Propoxy-5-pyrrolidin-1-yl-benzoic acid hydrochloride
Overview
Description
2-Propoxy-5-pyrrolidin-1-yl-benzoic acid hydrochloride is a biochemical used for proteomics research . The molecular formula is C14H19NO3 HCl, and the molecular weight is 285.77 .
Molecular Structure Analysis
The molecular structure of 2-Propoxy-5-pyrrolidin-1-yl-benzoic acid hydrochloride is determined by its molecular formula, C14H19NO3 HCl . The Inchi Code for a similar compound, 2-(pyrrolidin-1-yl)benzoic acid hydrochloride, is 1S/C11H13NO2.ClH/c13-11(14)9-5-1-2-6-10(9)12-7-3-4-8-12;/h1-2,5-6H,3-4,7-8H2,(H,13,14);1H .Scientific Research Applications
Proteomics Research
This compound is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This field is integral to understanding many biological processes.
Synthesis of Alkaloids
Pyrrolidin-2-ones, which is a part of the structure of this compound, have been used in the synthesis of various alkaloids . Alkaloids are a group of naturally occurring chemical compounds that contain mostly basic nitrogen atoms. They have a wide range of pharmacological activities.
Synthesis of Unusual β-Amino Acids
Pyrrolidin-2-ones have also been used in the synthesis of unusual β-amino acids such as statin and its derivatives . These unusual amino acids have potential applications in the development of new pharmaceuticals.
Antimicrobial Activity
Compounds containing a pyrrolidin-2-one fragment have shown antimicrobial effects . This suggests that “2-Propoxy-5-pyrrolidin-1-yl-benzoic acid hydrochloride” could potentially be used in the development of new antimicrobial agents.
Anti-inflammatory Activity
Pyrrolone derivatives, which are structurally similar to this compound, have shown anti-inflammatory activities . This suggests potential applications in the treatment of inflammatory diseases.
Antidepressant Activity
Pyrrolone derivatives have also shown antidepressant activities . This suggests potential applications in the treatment of mood disorders.
properties
IUPAC Name |
2-propoxy-5-pyrrolidin-1-ylbenzoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3.ClH/c1-2-9-18-13-6-5-11(10-12(13)14(16)17)15-7-3-4-8-15;/h5-6,10H,2-4,7-9H2,1H3,(H,16,17);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPVRYZIENUSXSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)N2CCCC2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Propoxy-5-pyrrolidin-1-yl-benzoic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



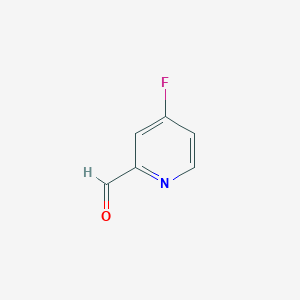
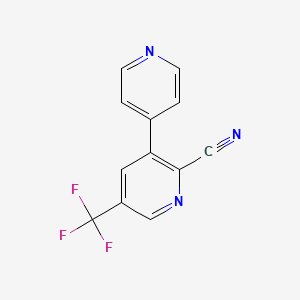
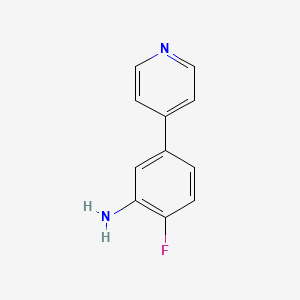

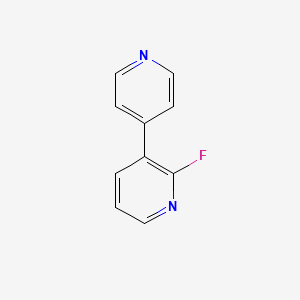
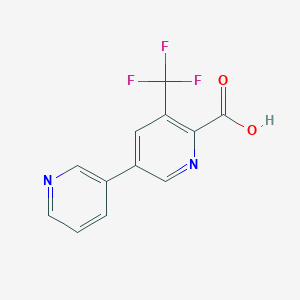

![5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole](/img/structure/B1439656.png)
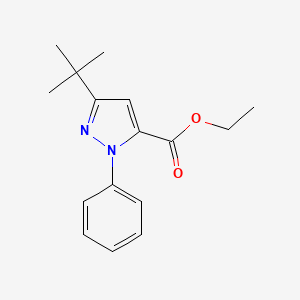
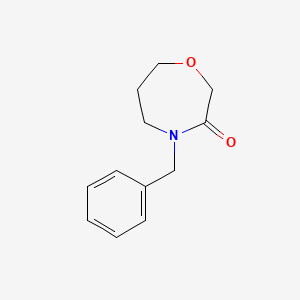
![6-Azaspiro[3.5]nonan-5-one](/img/structure/B1439660.png)
![4-{[(1-Butyl-5-oxopyrrolidin-3-yl)carbonyl]amino}benzoic acid](/img/structure/B1439664.png)
